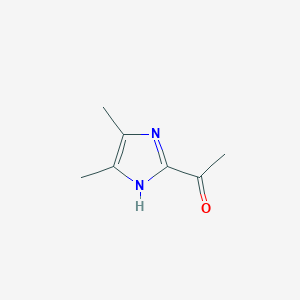
1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dimethyl-1H-imidazol-2-yl)ethan-1-one is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 4 and 5 positions of the imidazole ring, and an ethanone group at the 2 position. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields of research and industry .
Métodos De Preparación
The synthesis of 1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions typically involve heating the mixture under reflux .
Industrial production methods may vary, but they generally involve optimizing the reaction conditions to maximize yield and purity. This can include adjusting the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis .
Análisis De Reacciones Químicas
1-(4,5-Dimethyl-1H-imidazol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation typically include carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, depending on the reagents and conditions used. .
Aplicaciones Científicas De Investigación
1-(4,5-Dimethyl-1H-imidazol-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Imidazole derivatives are known for their biological activities, including antibacterial, antifungal, and antiviral properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-(4,5-Dimethyl-1H-imidazol-2-yl)ethan-1-one can be compared with other imidazole derivatives, such as:
1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one: Similar in structure but with a methyl group at the 1 position instead of the 4 and 5 positions.
2-(1H-Imidazol-1-yl)ethanol: Contains an ethanol group instead of an ethanone group.
1-(4-(1H-Imidazol-1-yl)phenyl)ethan-1-one: Features a phenyl group attached to the imidazole ring .
These compounds share some chemical and biological properties but differ in their specific activities and applications. The presence and position of substituents on the imidazole ring can significantly influence the compound’s reactivity and biological effects.
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
1-(4,5-dimethyl-1H-imidazol-2-yl)ethanone |
InChI |
InChI=1S/C7H10N2O/c1-4-5(2)9-7(8-4)6(3)10/h1-3H3,(H,8,9) |
Clave InChI |
GSSMIRIUXASZGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















